An In-depth Technical Guide to the Physicochemical Properties of 4-Amino-5-chloro-8-methylquinoline
An In-depth Technical Guide to the Physicochemical Properties of 4-Amino-5-chloro-8-methylquinoline
This guide provides a comprehensive technical overview of 4-Amino-5-chloro-8-methylquinoline, a substituted quinoline derivative of significant interest to researchers and professionals in drug development. While specific experimental data for this exact molecule is limited in publicly available literature, this document synthesizes known information from closely related analogs and the broader class of 4-aminoquinolines to offer valuable insights into its expected physicochemical properties, synthesis, reactivity, and potential applications.
Introduction: The Significance of the 4-Aminoquinoline Scaffold
Quinoline and its derivatives are fundamental heterocyclic aromatic compounds that form the backbone of numerous synthetic and natural products with diverse biological activities.[1] The 4-aminoquinoline scaffold, in particular, is a privileged structure in medicinal chemistry, most notably recognized in the antimalarial drug chloroquine.[2][3] The introduction of various substituents onto the quinoline ring system allows for the fine-tuning of a molecule's steric, electronic, and lipophilic properties, which in turn can profoundly influence its pharmacological profile, including absorption, distribution, metabolism, excretion, and toxicity (ADMET).[1]
The subject of this guide, 4-Amino-5-chloro-8-methylquinoline, possesses a unique substitution pattern—an amino group at the 4-position, a chlorine atom at the 5-position, and a methyl group at the 8-position. These substituents are expected to modulate the core properties of the quinoline ring, influencing its basicity, reactivity, and potential as a therapeutic agent. The amino group is a key determinant of the biological activity of many 4-aminoquinolines, while the chloro and methyl groups can impact lipophilicity and metabolic stability.[4][5]
Physicochemical Properties
| Property | 4-Amino-6-chloro-8-methylquinoline | 5-Chloro-8-methylquinoline | 4-Amino-5-chloro-8-methoxyquinoline | 4-Aminoquinoline |
| Molecular Formula | C₁₀H₉ClN₂ | C₁₀H₈ClN[6] | C₁₀H₉ClN₂O[7] | C₉H₈N₂ |
| Molecular Weight | 192.64 g/mol | 177.6 g/mol [6] | 208.64 g/mol [7] | 144.17 g/mol |
| Appearance | Solid | - | - | White to yellow or orange crystalline powder[8] |
| Melting Point | - | - | - | 151-155 °C[8] |
| Boiling Point | - | - | - | ~313 °C (estimated)[8] |
| Solubility | - | - | - | Sparingly soluble in water, soluble in ethanol and acidic media[8] |
| pKa (of conjugate acid) | - | - | - | ~9.17[8] |
Based on these analogs, 4-Amino-5-chloro-8-methylquinoline is expected to be a solid at room temperature with a molecular weight of approximately 192.64 g/mol . Its solubility is likely to be low in water but should increase in acidic solutions due to the basicity of the amino group and the quinoline nitrogen. The pKa of the conjugate acid is anticipated to be in the range of other 4-aminoquinolines, which is a critical parameter for its biological activity.[9]
Synthesis and Reactivity
The synthesis of 4-aminoquinolines is a well-established area of organic chemistry.[2] A common and effective method for the preparation of 4-Amino-5-chloro-8-methylquinoline would likely involve a nucleophilic aromatic substitution (SNAr) reaction.[2]
Proposed Synthetic Pathway
The most direct synthetic route would start from the corresponding 4,5-dichloro-8-methylquinoline. The greater reactivity of the chlorine atom at the 4-position of the quinoline ring towards nucleophilic substitution compared to other positions makes this a feasible approach.
Caption: Proposed synthesis of 4-Amino-5-chloro-8-methylquinoline.
General Experimental Protocol for Amination of 4-Chloroquinolines
This protocol is a generalized procedure based on common methods for the synthesis of 4-aminoquinolines.[2]
-
Reaction Setup: In a sealed reaction vessel, dissolve the 4-chloroquinoline precursor (1 equivalent) in a suitable solvent such as ethanol, DMSO, or neat amine.
-
Nucleophile Addition: Add an excess of the amine nucleophile (e.g., a solution of ammonia in an alcohol, or an alkylamine). The excess amine can also serve as the base to neutralize the HCl generated during the reaction.
-
Heating: Heat the reaction mixture to a temperature typically ranging from 120°C to 180°C.[2] Microwave-assisted heating can often reduce reaction times significantly.[2]
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If a solid product precipitates, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure, and the residue is partitioned between an organic solvent (e.g., dichloromethane or ethyl acetate) and an aqueous basic solution (e.g., sodium bicarbonate).
-
Purification: The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.
Chemical Reactivity
The chemical reactivity of 4-Amino-5-chloro-8-methylquinoline is dictated by its functional groups:
-
4-Amino Group: The amino group is a primary site of reactivity. It is basic and can be protonated to form a salt. It can also undergo acylation, alkylation, and other reactions typical of primary aromatic amines.
-
Quinoline Nitrogen: The nitrogen atom in the quinoline ring is also basic, though generally less so than the exocyclic amino group.[10] Its protonation is a key factor in the mechanism of action of many 4-aminoquinoline drugs.[8]
-
Aromatic Ring: The quinoline ring system can undergo electrophilic aromatic substitution, although the conditions required may be harsh. The positions of substitution will be directed by the existing amino, chloro, and methyl groups.
Characterization and Analytical Protocols
The unambiguous structural confirmation of 4-Amino-5-chloro-8-methylquinoline would rely on a combination of modern spectroscopic techniques.[11]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure.
-
¹H NMR: The proton NMR spectrum would provide information on the number of different types of protons and their connectivity. The aromatic protons on the quinoline ring would appear in the downfield region (typically δ 7.0-9.0 ppm), with their chemical shifts and coupling constants being characteristic of the substitution pattern.[11] The protons of the amino group would likely appear as a broad singlet, and the methyl protons would be a singlet in the upfield region.
-
¹³C NMR: The carbon NMR spectrum would show distinct signals for each carbon atom in the molecule. The chemical shifts of the carbons in the heterocyclic ring are particularly informative, with carbons adjacent to the nitrogen appearing at a lower field.[11]
Experimental Protocol for NMR Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Analysis: Process the spectra to determine chemical shifts (ppm), coupling constants (Hz), and integration values.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.
-
Electron Ionization (EI-MS): This technique would show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The fragmentation pattern would be characteristic of the quinoline ring and its substituents.[12]
-
High-Resolution Mass Spectrometry (HRMS): HRMS would provide the exact mass of the molecular ion, allowing for the determination of the elemental composition.
Experimental Protocol for Mass Spectrometry:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
-
Ionization: Utilize an appropriate ionization technique, such as electron ionization (EI) or electrospray ionization (ESI).
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z).
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in the molecule.
-
Characteristic Absorptions: Key absorption bands would include N-H stretching vibrations for the amino group (typically in the range of 3300-3500 cm⁻¹), C-H stretching for the aromatic ring and methyl group (around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively), C=C and C=N stretching vibrations of the quinoline ring (in the 1400-1650 cm⁻¹ region), and C-Cl stretching (typically below 800 cm⁻¹).[11][13]
Experimental Protocol for FT-IR Spectroscopy:
-
Sample Preparation: Prepare the sample as a KBr pellet or as a thin film on a salt plate (e.g., NaCl).
-
Data Acquisition: Place the sample in the FT-IR spectrometer and acquire the spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).[11]
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Caption: A typical workflow for the synthesis and characterization of a quinoline derivative.
Potential Applications in Drug Development
The 4-aminoquinoline scaffold is a cornerstone in the development of antimalarial drugs.[3] Compounds like chloroquine and amodiaquine have been used for decades, although their efficacy has been compromised by the emergence of drug-resistant strains of Plasmodium falciparum.[14] Research into novel 4-aminoquinoline derivatives continues to be an active area in the pursuit of new and effective antimalarials.[4][14]
The specific substitution pattern of 4-Amino-5-chloro-8-methylquinoline could offer several advantages:
-
Modulation of Basicity: The electron-withdrawing effect of the chlorine atom and the electron-donating effect of the methyl group could fine-tune the pKa of the quinoline nitrogen and the 4-amino group, potentially impacting the drug's accumulation in the parasite's acidic food vacuole.[9]
-
Increased Lipophilicity: The chloro and methyl groups are expected to increase the lipophilicity of the molecule compared to unsubstituted 4-aminoquinoline, which may enhance its ability to cross biological membranes.
-
Metabolic Stability: The methyl group could influence the metabolic profile of the compound, potentially blocking sites of metabolism and increasing its half-life.
Beyond malaria, 4-aminoquinoline derivatives have been investigated for a range of other therapeutic applications, including as anticancer, anti-inflammatory, and antiviral agents.[2] The unique electronic and steric properties of 4-Amino-5-chloro-8-methylquinoline make it an interesting candidate for screening in these and other disease areas.
Conclusion
4-Amino-5-chloro-8-methylquinoline is a rationally designed analog of the medicinally significant 4-aminoquinoline scaffold. While specific experimental data for this compound is sparse, a comprehensive understanding of its likely physicochemical properties, synthetic accessibility, and potential for biological activity can be derived from the extensive knowledge base of related quinoline derivatives. This technical guide provides a foundation for researchers and drug development professionals to explore the potential of this and similar molecules in the quest for new therapeutic agents. Further empirical investigation is warranted to fully elucidate the properties and promise of this intriguing compound.
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